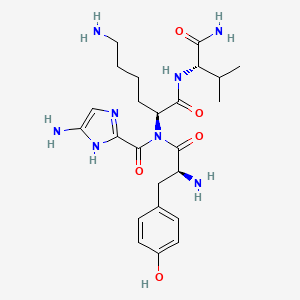
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound likely has specific biological or chemical significance due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a peptide compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical groups can be introduced using reagents like NHS esters or maleimides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Peptide compounds like L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as catalysts in reactions.
Biology: Studied for their roles in cellular processes, signaling pathways, and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of new materials, sensors, and diagnostic tools.
Mechanism of Action
The mechanism of action of peptide compounds typically involves binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the structure and function of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-lysyl-L-valinamide: A simpler peptide with similar amino acid residues.
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-alaninamide: A related compound with alanine instead of valine.
Uniqueness
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is unique due to its specific sequence and the presence of the 5-amino-1H-imidazole-2-carbonyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
918889-37-9 |
|---|---|
Molecular Formula |
C24H36N8O5 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-amino-N-[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C24H36N8O5/c1-13(2)19(20(28)34)31-22(35)17(5-3-4-10-25)32(24(37)21-29-12-18(27)30-21)23(36)16(26)11-14-6-8-15(33)9-7-14/h6-9,12-13,16-17,19,33H,3-5,10-11,25-27H2,1-2H3,(H2,28,34)(H,29,30)(H,31,35)/t16-,17-,19-/m0/s1 |
InChI Key |
ZMRJAHGOBJSFMD-LNLFQRSKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
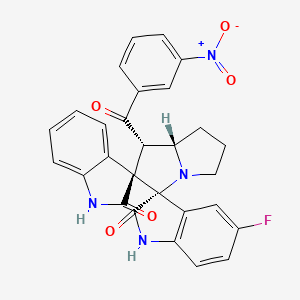
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
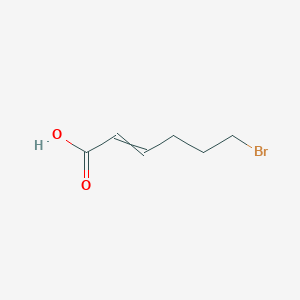
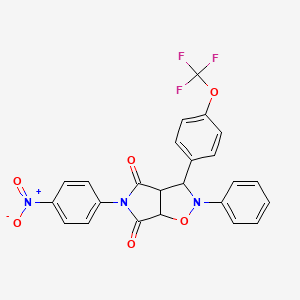
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
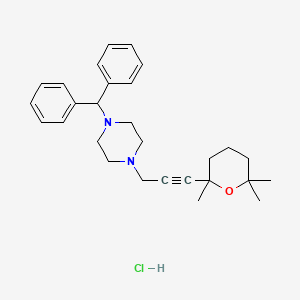
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
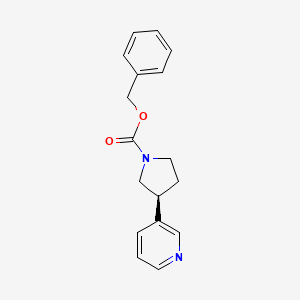
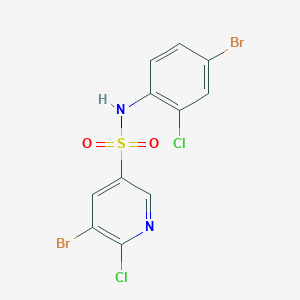
![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)
